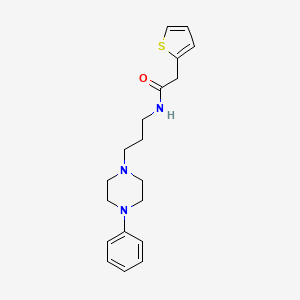

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring, a phenyl group, and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl halide to form 4-phenylpiperazine.

Alkylation: The 4-phenylpiperazine is then alkylated with a suitable alkyl halide to introduce the propyl chain.

Acylation: The final step involves the acylation of the alkylated product with thiophene-2-acetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperazine ring or the thiophene ring.

Substitution: The phenyl group or the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully reduced derivatives.

Aplicaciones Científicas De Investigación

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide: shares similarities with other piperazine derivatives and thiophene-containing compounds.

4-Phenylpiperazine: A simpler analog that lacks the thiophene and acetamide groups.

Thiophene-2-acetic acid: A related compound that contains the thiophene ring and acetic acid moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the piperazine and thiophene rings, along with the phenyl group, allows for diverse interactions and applications that are not possible with simpler analogs.

Actividad Biológica

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

This structure features a thiophene ring linked to a piperazine moiety, which is known to enhance interactions with various biological targets. The compound's molecular weight is approximately 343.5 g/mol .

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thus regulating cholinergic neurotransmission. By inhibiting AChE, this compound can potentially increase acetylcholine levels, which may enhance cognitive functions and memory processes .

Interaction with Neurotransmitter Receptors

Research indicates that compounds similar in structure to this compound exhibit interactions with various neurotransmitter receptors, including serotonin receptors. This suggests potential anxiolytic and antidepressant effects, making it a candidate for further studies in mood regulation and anxiety disorders.

Biological Activity Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | Cognitive disorders (e.g., Alzheimer's disease) |

| Serotonin Receptor Interaction | Modulates mood and anxiety | Treatment for anxiety and depression |

Anticonvulsant Activity

In a study evaluating various piperazine derivatives, including those structurally related to this compound, significant anticonvulsant activity was observed. Compounds were tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. The results indicated that some derivatives showed promising anticonvulsant effects, which could be attributed to their ability to modulate sodium channels involved in neuronal excitability .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating neurological disorders:

- Cognitive Enhancement : A study demonstrated that AChE inhibitors improved cognitive performance in animal models simulating Alzheimer's disease.

- Mood Regulation : Research on serotonin receptor binding affinities of related compounds suggested potential benefits in treating mood disorders.

Future Directions

Given its promising biological activities, further research into this compound could lead to new therapeutic agents for treating cognitive impairments and mood disorders. Ongoing studies should focus on:

- In vivo efficacy : Testing the compound's effects in live models to assess its therapeutic potential.

- Safety profiles : Evaluating toxicity and side effects through rigorous pharmacological testing.

- Mechanistic studies : Understanding the precise mechanisms through which this compound exerts its effects on neurotransmitter systems.

Propiedades

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c23-19(16-18-8-4-15-24-18)20-9-5-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-4,6-8,15H,5,9-14,16H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIRDBKMWVTWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)CC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.